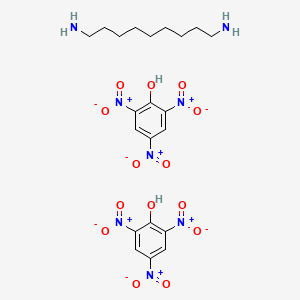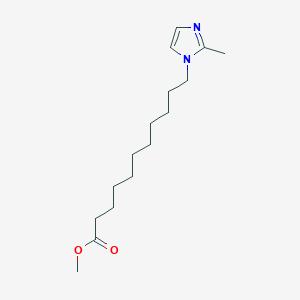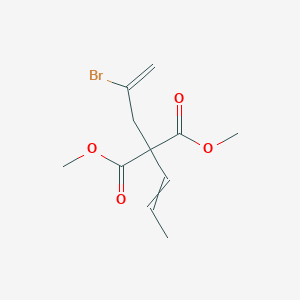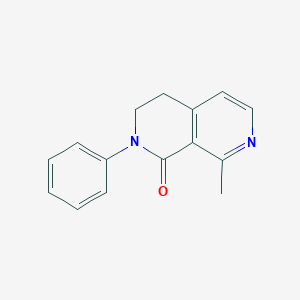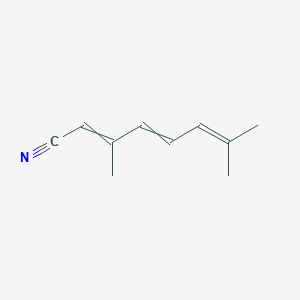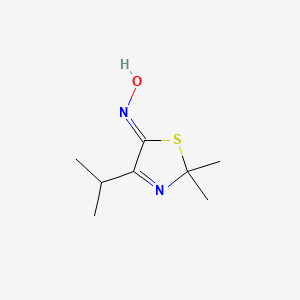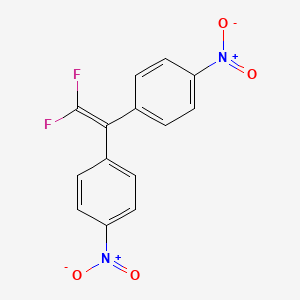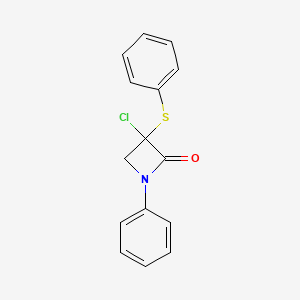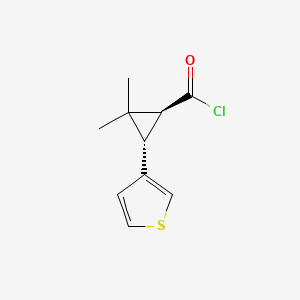
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a thiophene group and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiophene group and the carbonyl chloride functionality. One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used to substitute the carbonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amides, esters, or thioesters, while oxidation and reduction reactions can modify the thiophene ring to form sulfoxides or sulfides.
科学的研究の応用
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiophene ring may also interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carboxylic acid
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-methanol
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-amine
Uniqueness
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
80138-93-8 |
|---|---|
分子式 |
C10H11ClOS |
分子量 |
214.71 g/mol |
IUPAC名 |
(1S,3S)-2,2-dimethyl-3-thiophen-3-ylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-10(2)7(8(10)9(11)12)6-3-4-13-5-6/h3-5,7-8H,1-2H3/t7-,8+/m0/s1 |
InChIキー |
AOFMIJVSZTWSFC-JGVFFNPUSA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)Cl)C2=CSC=C2)C |
正規SMILES |
CC1(C(C1C(=O)Cl)C2=CSC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
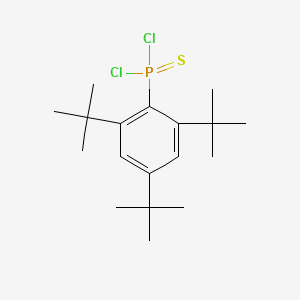
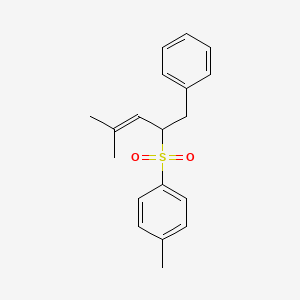
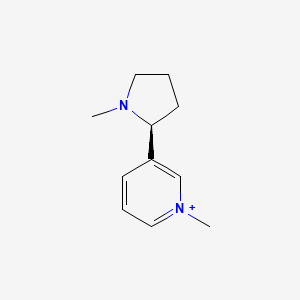
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
